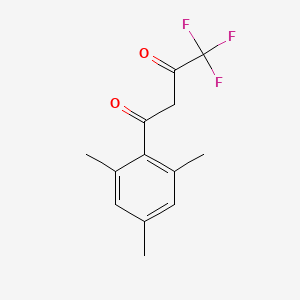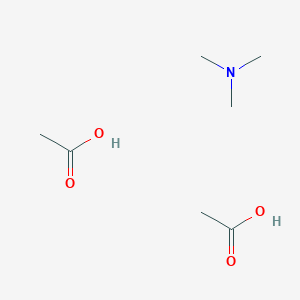![molecular formula C8H13Cl3N2O B14506961 N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide CAS No. 64181-74-4](/img/structure/B14506961.png)
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide is a chemical compound characterized by the presence of a trichloromethyl group attached to a piperidine ring, which is further connected to a formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide typically involves the reaction of trichloroacetaldehyde with piperidine, followed by the introduction of a formamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the trichloromethyl group to less oxidized forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloromethyl oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the piperidine ring may interact with specific binding sites, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)-benzamide
- N-(2,2,2-Trichloro-1-piperidin-1-yl-ethyl)-propionamide
- 3-Methyl-N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)-butyramide
Uniqueness
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
64181-74-4 |
|---|---|
Fórmula molecular |
C8H13Cl3N2O |
Peso molecular |
259.6 g/mol |
Nombre IUPAC |
N-(2,2,2-trichloro-1-piperidin-1-ylethyl)formamide |
InChI |
InChI=1S/C8H13Cl3N2O/c9-8(10,11)7(12-6-14)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,12,14) |
Clave InChI |
BMSMXMWUQVWHLH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C(Cl)(Cl)Cl)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




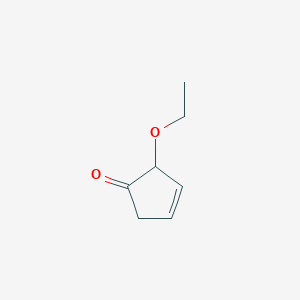
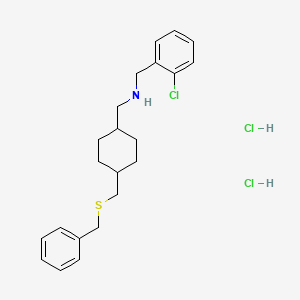
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)
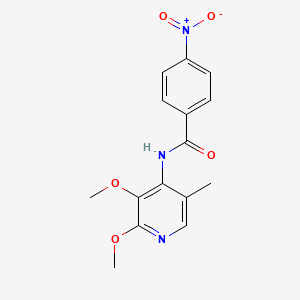
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
